2-(2,6-Dimethyl-3,4-dihydrochromen-2-yl)ethanol
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Overview
Description
2-(2,6-Dimethyl-3,4-dihydrochromen-2-yl)ethanol is an organic compound belonging to the class of benzopyrans It is characterized by the presence of a benzopyran ring system with two methyl groups at positions 2 and 6, and an ethanol group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethyl-3,4-dihydrochromen-2-yl)ethanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,6-dimethylphenol with ethylene oxide in the presence of a catalyst can yield the desired product. The reaction conditions typically involve moderate temperatures and controlled pH to ensure the formation of the benzopyran ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to ensure the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethyl-3,4-dihydrochromen-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized benzopyran derivatives.
Scientific Research Applications
2-(2,6-Dimethyl-3,4-dihydrochromen-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and cancer.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethyl-3,4-dihydrochromen-2-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-3,4-dihydro-2H-1-benzopyran: Lacks the ethanol group but shares the benzopyran ring system.
2,6-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one: Contains a ketone group at position 4 instead of an ethanol group.
3,4-Dihydro-2H-1-benzopyran: Lacks the methyl groups at positions 2 and 6.
Uniqueness
2-(2,6-Dimethyl-3,4-dihydrochromen-2-yl)ethanol is unique due to the presence of both methyl groups and an ethanol group, which confer specific chemical and biological properties. Its structural features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
101529-25-3 |
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Molecular Formula |
C13H18O2 |
Molecular Weight |
206.285 |
IUPAC Name |
2-(2,6-dimethyl-3,4-dihydrochromen-2-yl)ethanol |
InChI |
InChI=1S/C13H18O2/c1-10-3-4-12-11(9-10)5-6-13(2,15-12)7-8-14/h3-4,9,14H,5-8H2,1-2H3 |
InChI Key |
XYPZIMJRPNTDRA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(CC2)(C)CCO |
Origin of Product |
United States |
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